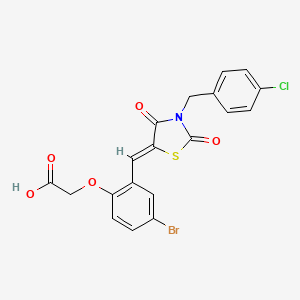

2-(4-Bromo-2-((3-(4-chlorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid

Description

This compound features a brominated phenoxyacetic acid backbone conjugated to a thiazolidin-5-ylidene core substituted with a 4-chlorobenzyl group and two ketone oxygen atoms at positions 2 and 2. Its molecular architecture combines halogenated aromatic systems with a rigid heterocyclic scaffold, making it a candidate for diverse biological applications, including enzyme inhibition and antimicrobial activity. The bromine atom at the para position of the phenyl ring and the chlorobenzyl group contribute to its electronic and steric properties, influencing reactivity and intermolecular interactions .

Propriétés

IUPAC Name |

2-[4-bromo-2-[(Z)-[3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrClNO5S/c20-13-3-6-15(27-10-17(23)24)12(7-13)8-16-18(25)22(19(26)28-16)9-11-1-4-14(21)5-2-11/h1-8H,9-10H2,(H,23,24)/b16-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNJSDGJHRSQFT-PXNMLYILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC(=O)O)/SC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2-(4-Bromo-2-((3-(4-chlorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid involves multiple steps. One common method includes the following steps :

Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Reduction: The acyl group is then reduced to an alkane using a reducing agent like lithium aluminum hydride.

Nitration: The benzene ring is nitrated using a mixture of concentrated nitric and sulfuric acids.

Substitution: The nitro group is substituted with a bromine atom using bromine in the presence of a catalyst.

Coupling Reaction: The final step involves coupling the brominated compound with 3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidine-5-ylidene to form the desired product.

Analyse Des Réactions Chimiques

2-(4-Bromo-2-((3-(4-chlorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other halogens or functional groups.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding phenoxy acids.

Applications De Recherche Scientifique

2-(4-Bromo-2-((3-(4-chlorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid has several applications in scientific research :

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(4-Bromo-2-((3-(4-chlorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Analogs with Thiazolidinone/Thiazolidinedione Cores

Key Observations :

- The target compound distinguishes itself via the 2,4-dioxo configuration on the thiazolidine ring, which enhances electron-withdrawing properties compared to analogs with a single ketone or thione group (e.g., 2-thioxo in ).

- The methyl ester derivative in highlights the importance of the free carboxylic acid group in the target compound for solubility and bioactivity.

Halogen-Substituted Derivatives

Key Observations :

- Halogen positioning significantly impacts electronic effects. For example, the 3-bromo substituent in creates a larger C–C–C angle (121.5°) compared to methoxy or acetic acid groups, indicating strong electron-withdrawing character.

- The target compound’s 4-bromo substituent on the phenoxy ring likely enhances resonance stabilization, while the 2-chloro position on the benzyl group may influence hydrophobic interactions in biological systems.

Functional Group Variations in Thiazolidinone Derivatives

Key Observations :

- The target compound’s 2,4-dioxothiazolidin core differs from the 4-oxo-thiazolidinone in , which may alter redox properties and binding affinity.

- Substitution with a 4-fluorobenzyl group () instead of 4-chlorobenzyl could modulate metabolic stability due to fluorine’s electronegativity and smaller atomic radius.

Research Findings and Implications

- Biological Activity: Thiazolidinone derivatives with pyridinylmethyl groups () exhibit specific kinase inhibition, suggesting the target compound’s 4-chlorobenzyl group may similarly target enzymes with hydrophobic binding pockets.

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for isostructural bromo/chloro derivatives, such as regioselective halogenation followed by cyclocondensation .

Activité Biologique

2-(4-Bromo-2-((3-(4-chlorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid is a complex organic compound featuring a thiazolidine core, which is known for its diverse biological activities. The compound's structure includes a brominated phenyl group and a chlorobenzyl substituent, contributing to its unique properties and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure suggests potential interactions with various biological targets, particularly in the context of anti-inflammatory and antibacterial activities.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit significant biological activity, particularly as inhibitors of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. The compound's thiazolidinone ring system is associated with both antibacterial and antifungal properties, suggesting a broad spectrum of pharmacological effects.

Key Biological Activities:

- Cyclooxygenase Inhibition : The compound has shown potential as an inhibitor of COX enzymes, particularly COX-II. Molecular docking studies indicate strong binding interactions with COX-II active sites, suggesting that structural modifications could enhance potency and selectivity against specific isoforms of cyclooxygenases .

- Antibacterial Activity : Compounds with similar thiazolidine structures have demonstrated effectiveness against various bacterial strains. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Antifungal Properties : The thiazolidinone ring system has been linked to antifungal activity in several studies, indicating that this compound could be explored further for its antifungal potential .

Case Studies and Research Findings

A review of relevant literature highlights several studies focusing on the biological activity of compounds related to this compound.

Table 1: Summary of Related Compounds and Their Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (Z)-N-(3-chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide | Thiazolidine core; phenoxy group | Potent COX-II inhibitor |

| 5-(3-amino-4-hydroxybenzyl)-2,4-dioxothiazolidine | Similar thiazolidine structure; amino substitution | Antibacterial activity |

| 2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl | Thiazolidine derivative; methoxy substitution | Anti-inflammatory properties |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : Interaction studies suggest that the compound may inhibit key enzymes involved in inflammatory pathways.

- Cellular Uptake : The presence of specific substituents enhances cellular uptake and interaction with biological targets.

- Structure–Activity Relationships (SAR) : Variations in substituents significantly influence the pharmacological profiles of related compounds, suggesting that careful structural modifications could lead to enhanced efficacy .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-bromo-2-((3-(4-chlorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the thiazolidinone core via condensation of 4-chlorobenzylamine with thioglycolic acid derivatives under reflux (e.g., in acetic acid or DMF).

- Step 2 : Bromination of the phenoxyacetic acid precursor using bromine in acetic acid, ensuring regioselectivity at the 4-position of the phenyl ring .

- Step 3 : Coupling reactions (e.g., Suzuki-Miyaura for C–C bond formation) to introduce the diazinan-5-ylidene moiety. Catalytic systems like Pd(PPh₃)₄ and bases such as K₂CO₃ are critical for efficiency .

- Key Conditions :

- Solvent choice (DMF for polar intermediates, ethanol/water for crystallization).

- Temperature control (reflux for condensation, room temperature for bromination).

- Yield optimization via TLC monitoring and recrystallization (e.g., water-ethanol mixtures achieve ~65% purity) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromo and chloro groups) and stereochemistry of the diazinan-5-ylidene moiety .

- X-ray Crystallography : Resolves hydrogen-bonding motifs (e.g., centrosymmetric dimers with R₂²(8) motifs) and dihedral angles between substituents (e.g., 78° for the acetic acid group relative to the phenyl ring) .

- Mass Spectrometry : High-resolution MS validates molecular formula (C₂₁H₁₇BrClN₂O₆) and isotopic patterns .

- Melting Point Analysis : Consistency in melting points (e.g., 141–143°C for intermediates) indicates purity .

Advanced Research Questions

Q. What reaction mechanisms govern the substitution of the bromo group in this compound, and how do electronic effects influence reactivity?

- Methodological Answer :

- Nucleophilic Aromatic Substitution (SNAr) : The bromo group’s electron-withdrawing nature activates the phenyl ring for substitution. Computational studies (e.g., DFT) predict transition states where electron density at the 4-position directs incoming nucleophiles .

- Electronic Effects :

- Bromine increases the C–C–C angle at its position (121.5° vs. 118° for methoxy groups), enhancing electrophilicity .

- Substituent effects are validated via Hammett plots comparing reaction rates with chloro/fluoro analogs .

- Experimental Validation : Kinetic studies under varying pH and nucleophile concentrations (e.g., using NaN₃ in DMSO) quantify activation barriers .

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., receptor binding vs. in vivo efficacy)?

- Methodological Answer :

- Binding Assay vs. Functional Assays : Discrepancies may arise from assay conditions (e.g., cell-free vs. cell-based systems). Validate receptor affinity (e.g., dopamine D2/5-HT3) using radioligand displacement assays, then cross-check with calcium flux or cAMP assays in live cells .

- In Vivo Pharmacokinetics : Poor bioavailability (e.g., due to acetic acid’s hydrophilicity) can mask efficacy. Modify ester prodrugs (e.g., methyl esters) and monitor plasma stability .

- Data Harmonization : Use meta-analysis tools (e.g., RevMan) to aggregate results across studies, controlling for variables like dosage and animal models .

Q. What computational strategies are recommended for predicting the compound’s reactivity and optimizing synthetic pathways?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian) model transition states for key steps like Suzuki couplings or oxidations .

- Machine Learning : Train models on PubChem data to predict optimal solvents/catalysts. For example, random forest algorithms correlate DMF with higher yields in thiazolidinone syntheses .

- Retrosynthetic Planning : Tools like ICSynth (CAS) decompose the molecule into commercially available precursors (e.g., 4-chlorobenzylamine, bromophenoxyacetic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.